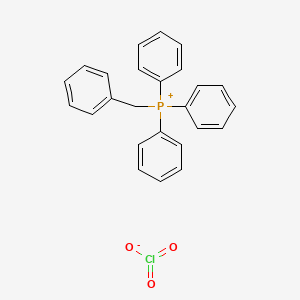
Benzyl(triphenyl)phosphanium;chlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Benzyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically proceeds as follows:
Reactants: Triphenylphosphine (Ph3P) and benzyl chloride (C6H5CH2Cl).
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or toluene, and a base like sodium hydroxide (NaOH) is used to facilitate the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Analyse Des Réactions Chimiques
Benzyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in reactions involving immiscible solvents, facilitating the transfer of reactants between phases and increasing reaction rates.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Benzyltriphenylphosphonium chloride has a wide range of applications in scientific research, including:
Catalysis: It serves as a phase transfer catalyst in the production of fluoroelastomers and printing inks.
Biomedical Research: It is used in the synthesis of achiral N-hydroxyformamide inhibitors of ADAM-TS4 and ADAM-TS5 for the treatment of osteoarthritis.
Material Science: It is employed as a crosslinking agent for tube-like natural halloysite/fluoroelastomer nanocomposites.
Mécanisme D'action
The mechanism of action of Benzyltriphenylphosphonium chloride involves its role as a nucleophilic reagent in Wittig reactions. It reacts with carbonyl compounds to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Additionally, as a phase transfer catalyst, it facilitates the transfer of ionic reactants between immiscible phases, enhancing reaction rates and yields .
Comparaison Avec Des Composés Similaires
Benzyltriphenylphosphonium chloride can be compared with other quaternary phosphonium salts, such as:
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a benzyl group. It is also used in Wittig reactions but may have different reactivity and selectivity.
Ethyltriphenylphosphonium chloride: Contains an ethyl group and is used in similar applications but may exhibit different solubility and reactivity properties.
Butyltriphenylphosphonium chloride: With a butyl group, it is used in phase transfer catalysis and organic synthesis, offering different physical and chemical properties compared to Benzyltriphenylphosphonium chloride.
Benzyltriphenylphosphonium chloride stands out due to its specific reactivity in Wittig reactions and its effectiveness as a phase transfer catalyst, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
417707-40-5 |
|---|---|
Formule moléculaire |
C25H22ClO3P |
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;chlorate |
InChI |
InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1 |
Clé InChI |
WLKSKRFUEFGINW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
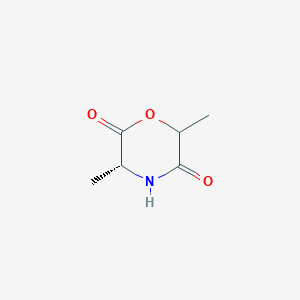




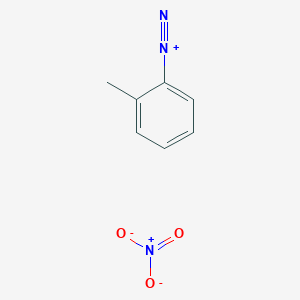
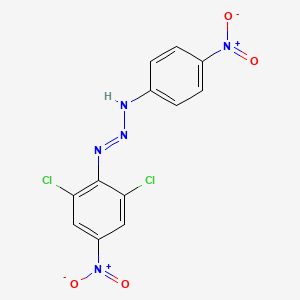

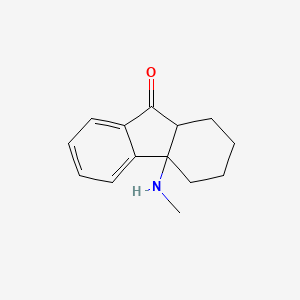


![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)

